molecular formula C18H15F3N4O3S B2880812 2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide CAS No. 900005-57-4

2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2880812
CAS No.: 900005-57-4
M. Wt: 424.4
InChI Key: DKVYVGOAQSZRMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C18H15F3N4O3S and its molecular weight is 424.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radioligand Development for PET Imaging

Compounds within the similar structural family have been investigated for their potential as selective ligands of the translocator protein (18 kDa), which is significant in positron emission tomography (PET) imaging. The development of radioligands, such as [18F]PBR111, for imaging this protein offers insights into neuroinflammatory processes, aiding in the diagnosis and monitoring of neurological diseases. The synthesis of these ligands involves multi-step chemical processes, leading to radiolabeled compounds suitable for in vivo imaging (Dollé et al., 2008).

Antimicrobial and Antitumor Activities

Several heterocyclic compounds incorporating the pyrido[2,3-d]pyrimidine moiety have shown promising antimicrobial and antitumor activities. These activities are explored through the synthesis of novel compounds and evaluation against various bacterial, fungal, and cancer cell lines. The structural diversity of these compounds allows for the exploration of their potential therapeutic applications, contributing to the development of new antimicrobial and anticancer agents (Bondock et al., 2008).

Novel Synthetic Routes and Molecular Docking Studies

Research into the synthesis of novel compounds with potential biological activities also involves the exploration of new synthetic routes. For instance, the reaction of certain acetamides with dimethylformamide dimethyl acetal under microwave irradiation has led to the formation of pyrazole derivatives. These compounds have been evaluated for their antitumor activity, demonstrating the importance of innovative synthetic approaches in the discovery of new therapeutic agents. Molecular docking studies further aid in understanding the interaction between these compounds and biological targets, offering insights into their mechanism of action (Fahim et al., 2019).

Synthesis of Multi-heterocyclic Compounds for COX Inhibition

The synthesis of novel heterocyclic compounds derived from natural products such as visnaginone and khellinone has been explored for their anti-inflammatory and analgesic properties. These compounds exhibit COX-1/COX-2 inhibitory activities, highlighting their potential as therapeutic agents for the treatment of inflammation and pain. The complex multi-step synthesis of these compounds underscores the role of organic synthesis in the development of new drugs (Abu‐Hashem et al., 2020).

Exploration of Heterocyclic Compounds in Anticonvulsant Therapy

The direct synthesis of thio-N-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine has been investigated for their potential as anticonvulsant agents. These studies involve the elucidation of the compounds' structures through spectroscopic techniques and the evaluation of their efficacy in models of seizure. The research demonstrates the potential of these heterocyclic compounds in developing new treatments for epilepsy (Severina et al., 2020).

Properties

IUPAC Name

2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N4O3S/c1-24-15-14(16(27)25(2)17(24)28)12(7-8-22-15)29-9-13(26)23-11-5-3-10(4-6-11)18(19,20)21/h3-8H,9H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKVYVGOAQSZRMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=CC(=C2C(=O)N(C1=O)C)SCC(=O)NC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.